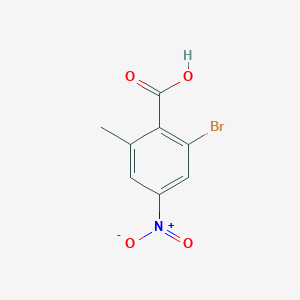

2-Bromo-6-methyl-4-nitrobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-6-methyl-4-nitrobenzoic acid is an organic compound with the molecular formula C8H6BrNO4. It is a derivative of benzoic acid, featuring bromine, methyl, and nitro substituents on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .

Wirkmechanismus

Target of Action

It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body .

Mode of Action

Brominated benzoic acids are known to undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . The bromine atom can be replaced by other groups in a substitution reaction, potentially altering the compound’s properties and interactions with its targets .

Biochemical Pathways

Benzoic acid derivatives can participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

The introduction of a bromine atom into a molecule can significantly alter its reactivity, potentially leading to different biological effects .

Action Environment

The action, efficacy, and stability of 2-Bromo-6-methyl-4-nitrobenzoic acid can be influenced by various environmental factors. For instance, the compound is sensitive to light and can undergo explosive decomposition . Therefore, it should be stored in a dry, room-temperature environment .

Biochemische Analyse

Biochemical Properties

The nitro group in 2-Bromo-6-methyl-4-nitrobenzoic acid, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen

Cellular Effects

It is known that nitro compounds can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methyl-4-nitrobenzoic acid typically involves the nitration of 2-bromo-6-methylbenzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

2-Bromo-6-methylbenzoic acid+HNO3+H2SO4→2-Bromo-6-methyl-4-nitrobenzoic acid+H2O

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-6-methyl-4-nitrobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).

Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon), or metal hydrides (e.g., lithium aluminum hydride).

Oxidation: Potassium permanganate, sulfuric acid, and water.

Major Products Formed:

Substitution: 2-Amino-6-methyl-4-nitrobenzoic acid, 2-Thio-6-methyl-4-nitrobenzoic acid.

Reduction: 2-Bromo-6-methyl-4-aminobenzoic acid.

Oxidation: 2-Bromo-6-carboxy-4-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

2-Bromo-6-methyl-4-nitrobenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.

Medicine: Research has explored its potential as a precursor for the development of anti-cancer and anti-inflammatory drugs.

Industry: It serves as a building block for the production of dyes, pigments, and other specialty chemicals.

Vergleich Mit ähnlichen Verbindungen

2-Bromo-4-nitrobenzoic acid: Similar structure but lacks the methyl group at the 6-position.

4-Nitrobenzoic acid: Lacks both the bromine and methyl groups.

2-Bromo-6-methylbenzoic acid: Lacks the nitro group.

Uniqueness: 2-Bromo-6-methyl-4-nitrobenzoic acid is unique due to the presence of all three substituents (bromine, methyl, and nitro) on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

2-Bromo-6-methyl-4-nitrobenzoic acid is a compound of increasing interest in biological research due to its diverse biological activities and potential applications in medicine and industry. This article delves into its mechanisms of action, biochemical properties, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a benzoic acid backbone. The molecular formula is C8H7BrN2O4. The presence of these functional groups influences its reactivity and biological activity.

Target Interactions

The compound interacts with various enzymes and receptors, primarily through its electrophilic nature. Brominated benzoic acids are known to undergo reactions at the benzylic position, leading to significant alterations in their biological effects. The nitro group can participate in redox reactions, influencing cellular signaling pathways and gene expression.

Biochemical Pathways

This compound can engage in several biochemical reactions, including:

- Suzuki-Miyaura Cross-Coupling Reaction : Useful for synthesizing complex organic molecules.

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Reduction Reactions : The nitro group can be converted to an amino group using reducing agents.

Antimicrobial Efficacy

Recent studies have demonstrated the antimicrobial properties of this compound against resistant bacterial strains. For instance:

- Against Ampicillin-resistant E. cloacae : The compound exhibited significant antibacterial activity with an inhibition zone of up to 20 mm, indicating its potential as a therapeutic agent for treating infections caused by resistant bacteria.

Inhibition of Biofilm Formation

The ability of this compound to inhibit biofilm formation has been explored:

- Study on Staphylococcus aureus : At specific concentrations, it significantly reduced biofilm biomass, suggesting its utility in preventing chronic infections associated with biofilms.

Pharmacokinetics

The pharmacokinetics of this compound indicate high gastrointestinal absorption, making it a viable candidate for oral administration in therapeutic applications. Its stability can be affected by environmental factors such as light exposure, which may lead to decomposition.

Case Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Significant inhibition of E. cloacae with a 20 mm zone of inhibition. |

| Biofilm Inhibition | Reduction in biofilm biomass in Staphylococcus aureus cultures. |

| Enzyme Inhibition | Binding affinity studies suggest potential as an enzyme inhibitor. |

Eigenschaften

IUPAC Name |

2-bromo-6-methyl-4-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-4-2-5(10(13)14)3-6(9)7(4)8(11)12/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZGSEGSWSTHCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.